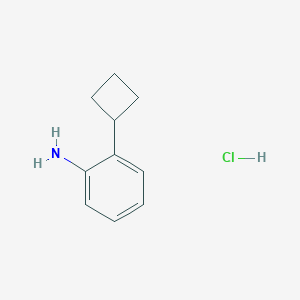

2-Cyclobutylaniline hydrochloride

Description

Significance of Cyclobutyl Anilines as Core Structures in Organic Synthesis

The cyclobutane (B1203170) ring, a four-membered carbocycle, possesses inherent ring strain, which, while contributing to its unique three-dimensional structure, also makes it a versatile synthon in organic synthesis. nih.govacs.org When appended to an aniline (B41778) molecule, this strained ring system can be strategically manipulated to participate in a variety of chemical transformations.

Recent advancements have demonstrated that cyclobutylanilines are valuable precursors for constructing more complex molecular architectures. nih.gov The cleavage of the C-C bonds within the cyclobutyl ring, often facilitated by photoredox catalysis, allows for the generation of novel amine-substituted cyclic and acyclic compounds. nih.govuark.edu This strategy leverages the ring strain of the cyclobutyl group as a thermodynamic driving force for reactions that would otherwise be challenging to achieve. nih.gov For instance, N-cyclobutylanilines can undergo [4+2] annulation reactions with alkynes to produce structurally diverse amine-substituted cyclohexenes, highlighting their utility as four-carbon building blocks. nih.govnih.gov

Furthermore, the direct alkylation of aniline derivatives at the α-C–H bond using strained bicyclobutane derivatives represents another powerful method for synthesizing α-cyclobutyl N-alkylaniline products. nih.govnih.gov This approach, also driven by photoredox catalysis, enables the direct installation of the cyclobutyl group, offering a streamlined route to these valuable compounds. nih.govnih.gov

Contextualization of 2-Cyclobutylaniline (B13239676) Hydrochloride within Contemporary Chemical Research

2-Cyclobutylaniline hydrochloride is a specific salt form of 2-cyclobutylaniline. bldpharm.comnih.gov While extensive research focusing solely on this particular hydrochloride salt is not widely documented in publicly available literature, its significance lies in its role as a stable, readily available starting material or intermediate for further synthetic transformations. The hydrochloride form enhances the compound's stability and solubility in certain solvents, making it a convenient building block for researchers.

The presence of the cyclobutyl group at the ortho position of the aniline ring in 2-cyclobutylaniline introduces specific steric and electronic effects that can influence its reactivity in subsequent chemical reactions. This positioning can direct further substitutions on the aromatic ring and can play a crucial role in the conformational preferences of molecules derived from it.

Overview of Key Research Domains for Aromatic Cyclobutylamines

The unique structural and reactive properties of aromatic cyclobutylamines have led to their exploration in several key research domains:

Medicinal Chemistry: The cyclobutane motif is increasingly being incorporated into drug candidates to enhance properties such as metabolic stability, conformational restriction, and potency. nih.govresearchgate.net While specific pharmacological data for this compound is not available, the broader class of aromatic cyclobutylamines holds potential for the development of new therapeutic agents. For example, related structures have been investigated for their potential in targeting enzymes associated with cancer.

Catalysis: Cyclobutylaniline derivatives have been instrumental in the development of novel catalytic methodologies, particularly in the field of photoredox catalysis. nih.govuark.edunih.gov The ability of the aniline nitrogen to act as a redox-active center, coupled with the reactivity of the cyclobutyl ring, has enabled the discovery of new bond-forming strategies.

Materials Science: The incorporation of unique organic motifs like cyclobutylanilines can influence the properties of polymers and other materials. While this is an emerging area, the potential to tune electronic and physical properties through the inclusion of such structures is a subject of ongoing interest.

Research Findings on Cyclobutylaniline Derivatives

Recent studies have highlighted the synthetic utility of cyclobutylaniline derivatives. The following tables summarize key findings from photoredox-catalyzed reactions involving these compounds.

Table 1: Radical α-C–H Cyclobutylation of Aniline Derivatives

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | N-phenylpyrrolidine | 5 | 83 |

| 2 | N-phenylpiperidine | 6 | 33 |

| 3 | N-(m-methoxyphenyl)pyrrolidine | 9 | 61 |

| 4 | N-(p-fluorophenyl)pyrrolidine | 10 | 79 |

| 5 | N-(p-bromophenyl)pyrrolidine | 12 | 57 |

| 6 | Methyl 4-(pyrrolidin-1-yl)benzoate | 13 | 77 |

| 7 | 4-(Pyrrolidin-1-yl)benzonitrile | 14 | 90 |

Data sourced from a study on the direct alkylation of aniline derivatives using a photoredox mechanism. nih.gov

Table 2: [4+2] Annulation of N-Cyclobutylanilines with Alkynes

| Entry | Cyclobutylaniline | Alkyne | Product | Yield (%) |

| 1 | N-cyclobutylaniline | Phenylacetylene | Amine-substituted cyclohexene (B86901) | 95 |

| 2 | N-cyclobutyl-4-methylaniline | Phenylacetylene | Amine-substituted cyclohexene | 85 |

| 3 | N-cyclobutyl-4-methoxyaniline | Phenylacetylene | Amine-substituted cyclohexene | 80 |

| 4 | N-cyclobutylaniline | 1-Octyne | Amine-substituted cyclohexene | 82 |

| 5 | N-cyclobutylaniline | Diphenylacetylene | Amine-substituted cyclohexene | 92 |

Data sourced from a study on the intermolecular [4+2] annulation of cyclobutylanilines with alkynes enabled by visible light photocatalysis. nih.gov

Cyclobutylaniline compounds, at the intersection of strained-ring chemistry and aromatic amine functionality, represent a promising and actively researched area in organic synthesis. While specific research on this compound is limited, its role as a fundamental building block is clear. The broader class of cyclobutylanilines continues to provide fertile ground for the discovery of new reactions and the development of molecules with valuable applications in medicine and materials science. The unique reactivity imparted by the cyclobutyl group ensures that these compounds will remain a focus of synthetic innovation for the foreseeable future.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cyclobutylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-7-2-1-6-9(10)8-4-3-5-8;/h1-2,6-8H,3-5,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRDFTVAQVZAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of Cyclobutylaniline Systems

Fundamental Reaction Pathways Involving Cyclobutylanilines

Cyclobutylanilines are versatile building blocks in organic synthesis, capable of undergoing a variety of transformations driven by the inherent strain of the cyclobutyl ring and the electronic nature of the aniline (B41778) moiety.

[4+2] Annulation and Cycloaddition Reactions with Unsaturated Substrates

A significant reaction pathway for cyclobutylanilines is their participation in [4+2] annulation and cycloaddition reactions with various unsaturated substrates. These reactions provide an efficient method for constructing six-membered carbocycles. nih.gov

Visible light photoredox catalysis has emerged as a powerful tool for initiating these transformations. nih.govsci-hub.se Both homogeneous catalysts, such as iridium complexes, and heterogeneous catalysts, like self-doped Ti³⁺@TiO₂, have been successfully employed. nih.govnih.govnih.gov These reactions are characterized by their redox-neutral nature and high atom economy. nih.gov A diverse range of substrates, including monocyclic and bicyclic cyclobutylanilines, can react with terminal and internal alkynes, alkenes, and diynes to produce structurally varied amine-substituted cyclohexenes. nih.govsci-hub.se The use of continuous flow technology has been shown to enhance the efficiency of these annulation reactions, often leading to shorter reaction times and improved yields. sci-hub.seresearchgate.net

Mechanistic investigations have revealed different pathways depending on the catalytic system. For the heterogeneous catalysis using self-doped Ti³⁺@TiO₂, it is suggested that the annulation is mediated by singlet oxygen, which is generated through the photosensitization of oxygen by the catalyst. nih.govnih.gov In contrast, the homogeneous reaction catalyzed by an iridium complex proceeds under an inert atmosphere, indicating a distinct mechanistic route. nih.govnih.gov

Table 1: Examples of [4+2] Annulation Reactions of Cyclobutylanilines This table is interactive. You can sort and filter the data.

| Cyclobutylaniline Derivative | Unsaturated Substrate | Catalyst | Product Type | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| N-phenylcyclobutylamine | Phenylacetylene | Ir(dtbbpy)(ppy)₂ | Amine-substituted cyclohexene (B86901) | N/A | nih.gov |

| N-(4-methoxyphenyl)cyclobutylamine | 1-phenyl-1-propyne | Ir(dtbbpy)(ppy)₂ | Amine-substituted cyclohexene | N/A | nih.gov |

| Bicyclic cyclobutylaniline | Phenylacetylene | Ir(dtbbpy)(ppy)₂ | Hydrindan derivative | Good to excellent | nih.gov |

| N-cyclobutylaniline | Diphenylacetylene | self-doped Ti³⁺@TiO₂ | Tetrahydroquinoline | N/A | nih.gov |

| N-cyclobutylaniline | Alkenes/Diynes | Photoredox catalyst | Amine-substituted cyclohexene | Not specified | sci-hub.se |

Ring-Opening Transformations via Single-Electron Oxidation

The key step that enables the versatile reactivity of cyclobutylanilines is the ring-opening of the strained four-membered ring. This transformation is typically initiated by a single-electron oxidation of the aniline nitrogen. nih.gov The oxidation potentials of cyclobutylaniline and the related cyclopropylaniline are similar, suggesting that they can undergo analogous photooxidation-promoted ring cleavage. nih.gov

The release of the inherent ring strain of the cyclobutane (B1203170), which is nearly identical to that of cyclopropane, serves as a significant thermodynamic driving force for the cleavage of the carbon-carbon bond. nih.gov This single-electron oxidation generates a highly reactive amine radical cation intermediate, which readily undergoes fragmentation. nih.gov Research has demonstrated that the one-electron oxidation of a 1,2-disubstituted cyclobutane can lead to efficient ring-opening and subsequent reactions, highlighting the feasibility of this pathway. rsc.org This strategy has been pivotal in expanding the utility of cyclobutanes as four-carbon synthons in organic synthesis. nih.gov

Intermolecular and Intramolecular C-C and C-H Bond Cleavage Reactions

The [4+2] annulation reactions of cyclobutylanilines are prime examples of intermolecular carbon-carbon bond cleavage. nih.gov The process is initiated by the single-electron oxidation of the amine, leading to the formation of a radical cation, which then undergoes cleavage of a C-C bond within the cyclobutyl ring. nih.gov This strategy has proven effective for the synthesis of a variety of six-membered carbocyclic structures. nih.gov

While intermolecular reactions are well-documented, intramolecular C-C and C-H bond cleavage reactions in cyclobutylaniline systems are also of significant interest. For instance, visible light-mediated photoredox catalysis has been utilized for the intramolecular decarboxylative C-H functionalization of related heterocyclic systems, suggesting the potential for similar reactivity in appropriately substituted cyclobutylanilines. nih.gov The cleavage of the cyclobutyl ring itself is a form of C-C bond cleavage that is central to the annulation reactions. nih.gov

Characterization and Reactivity of Transient Intermediates

Formation and Reactivity of Distonic Radical Cation Intermediates

A key transient species in the photoredox-catalyzed reactions of cyclobutylanilines is the distonic radical cation. nih.gov These are intermediates where the charge and the radical are located on different atoms that are spatially separated. purdue.edu In the case of cyclobutylaniline, single-electron oxidation of the nitrogen atom leads to an amine radical cation. nih.gov The subsequent cleavage of the cyclobutyl ring results in a distonic radical cation, where the positive charge remains on the nitrogen atom and the radical is located on a carbon atom of the opened alkyl chain.

The formation of this distonic radical cation is a critical step, as the ring-opening is significantly more facile in the radical cation than in a corresponding neutral aminyl radical. nih.gov The reactivity of these distonic ions is a subject of extensive study. In the gas phase, they have been shown to undergo reactions primarily at the radical site, with the charged site often remaining inert. purdue.edunih.gov This separation of charge and radical reactivity is a defining characteristic of distonic ions. purdue.edu The reactivity of these intermediates is influenced by factors such as the distance between the charge and radical sites and the nature of the substituents. nih.gov

Exploration of Radical Rearrangements in Cyclobutylaniline Systems

Once the cyclobutylaniline ring is opened to form a radical intermediate, the potential for subsequent radical rearrangements exists. While radical rearrangements are generally less common than those of carbocations, they can occur under specific conditions. rutgers.edu For example, the fragmentation of cyclobutylcarbinyl radicals is known to produce primary radicals that can participate in ring expansion reactions. capes.gov.br

In the context of cyclobutylaniline-derived intermediates, the initially formed radical could potentially undergo rearrangements to form more stable radical species before engaging in the cycloaddition step. While direct evidence for extensive radical rearrangements in the documented [4+2] annulation reactions of cyclobutylanilines is not prominent in the primary literature, the possibility remains an area for further exploration. Computational studies on related systems, such as the rearrangements of o-tolyl aryl amines, have shown that radical pathways can be competitive with anionic routes, highlighting the complexity of reactions involving aniline derivatives. nih.gov The specific reaction conditions and the nature of the substrates would likely play a crucial role in determining whether radical rearrangements are a significant competing or sequential pathway.

Mechanistic Investigations through Experimental and Theoretical Approaches

The elucidation of reaction mechanisms for cyclobutylaniline systems, and specifically for 2-cyclobutylaniline (B13239676) hydrochloride, relies on a combination of experimental and theoretical methodologies. These approaches aim to provide a detailed, step-by-step description of how reactants are converted into products. Understanding these mechanisms is crucial for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways. Experimental techniques such as kinetic studies and isotopic labeling provide empirical evidence for proposed mechanisms, while theoretical calculations can offer insights into the energetics and structures of transition states and intermediates.

Kinetic Studies and Rate-Determining Steps

For electrophilic aromatic substitution reactions involving aniline derivatives, the rate-determining step is generally the initial attack of the electrophile on the electron-rich aromatic ring to form a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate directly influences the rate of the reaction. In the case of 2-cyclobutylaniline, the amino group is a strong activating group, meaning it increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, thus accelerating the rate of electrophilic substitution. byjus.com

The cyclobutyl group at the ortho position is expected to have a modest electron-donating inductive effect, which would further increase the electron density of the aromatic ring and potentially enhance the reaction rate compared to aniline itself. However, the steric bulk of the cyclobutyl group might hinder the approach of the electrophile to the ortho position, potentially favoring substitution at the para position.

A hypothetical kinetic study on the bromination of 2-cyclobutylaniline could yield data as presented in the interactive table below. Such a study would typically involve varying the concentrations of the reactants and monitoring the rate of product formation, often using spectroscopic methods.

Hypothetical Kinetic Data for the Bromination of Aniline Derivatives

| Entry | Aniline Derivative | [Aniline Derivative] (M) | [Br2] (M) | Initial Rate (M/s) | Relative Rate Constant (k_rel) |

|---|---|---|---|---|---|

| 1 | Aniline | 0.1 | 0.1 | 1.0 x 10⁻³ | 1.0 |

| 2 | Aniline | 0.2 | 0.1 | 2.0 x 10⁻³ | 1.0 |

| 3 | Aniline | 0.1 | 0.2 | 2.0 x 10⁻³ | 1.0 |

| 4 | 4-Methylaniline | 0.1 | 0.1 | 2.5 x 10⁻³ | 2.5 |

This data is illustrative and intended to show how kinetic studies can provide insights into the electronic and steric effects of substituents. The rate law for these reactions would likely be of the form: Rate = k[Aniline Derivative][Br₂]. The relative rate constants suggest the influence of the substituent on the reaction rate compared to aniline.

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. chemistrysteps.comnumberanalytics.com This is achieved by replacing one or more atoms in a reactant molecule with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). The position of the isotopic label in the products can then be determined using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. ias.ac.in

While no specific isotopic labeling studies on 2-cyclobutylaniline hydrochloride have been reported, the principles can be illustrated by considering hypothetical experiments. For instance, to investigate the mechanism of a reaction involving the amino group, 2-cyclobutylaniline could be synthesized with a ¹⁵N label. The fate of the ¹⁵N atom in the products would confirm whether the amino group is retained, displaced, or transformed during the reaction. A similar approach was used in a study with ¹⁵N-labelled naphthalen-1-amine to elucidate the reaction mechanism. researchgate.net

Deuterium (B1214612) labeling is also a valuable tool. For example, if a reaction is proposed to involve the cleavage of a C-H bond on the cyclobutyl ring, synthesizing 2-cyclobutylaniline with deuterium atoms at specific positions on the ring would allow for the tracking of these atoms. The presence or absence of deuterium in the products, or a kinetic isotope effect (a change in the reaction rate upon isotopic substitution), would provide strong evidence for the involvement of that C-H bond in the rate-determining step. nih.gov

The following interactive table outlines some hypothetical isotopic labeling experiments that could be performed on 2-cyclobutylaniline to elucidate reaction mechanisms.

Hypothetical Isotopic Labeling Studies for 2-Cyclobutylaniline

| Experiment | Isotope Used | Labeled Position | Hypothetical Reaction | Mechanistic Question Addressed |

|---|---|---|---|---|

| 1 | ¹⁵N | Amino group | Nitration | Does the amino group remain attached to the ring? |

| 2 | ²H (Deuterium) | Aromatic ring (para-position) | Electrophilic Aromatic Substitution | Does the substitution occur directly at the para-position? |

| 3 | ²H (Deuterium) | Cyclobutyl ring (alpha-carbon) | Oxidation | Is a C-H bond at the alpha-position of the cyclobutyl ring cleaved? |

This table is for illustrative purposes to demonstrate how isotopic labeling can be applied to investigate the reaction mechanisms of 2-cyclobutylaniline.

Applications of 2 Cyclobutylaniline Hydrochloride As a Building Block in Advanced Organic Synthesis

Role in the Construction of Nitrogen-Containing Heterocycles (e.g., Piperidines, Indolizines, Triazoles, Oxadiazoles)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and aniline (B41778) derivatives are frequently employed as key starting materials. researchgate.netbohrium.comnih.gov The amine functionality of 2-cyclobutylaniline (B13239676) could, in principle, participate in various cyclization strategies.

Piperidines: The synthesis of piperidine (B6355638) rings often involves the cyclization of amine-containing precursors. nih.govorganic-chemistry.org For instance, a plausible, though not explicitly reported, route could involve the N-alkylation of 2-cyclobutylaniline with a suitable 1,5-dihaloalkane. The free amine of 2-cyclobutylaniline would act as a nucleophile, displacing the halides to form the six-membered piperidine ring. The hydrochloride salt would likely require neutralization to the free amine before reaction.

Indolizines: The synthesis of indolizines, which are bicyclic aromatic compounds, can be achieved through various methods, including intramolecular cyclizations. researchgate.net While direct use of 2-cyclobutylaniline is not documented, one could envision a multi-step sequence where the aniline is first transformed into a suitable pyridine (B92270) derivative, which could then undergo intramolecular cyclization to form an indolizine (B1195054) scaffold.

Triazoles: Triazoles are five-membered rings containing three nitrogen atoms. Their synthesis often involves cycloaddition reactions. beilstein-journals.org A potential, albeit hypothetical, application of 2-cyclobutylaniline would be its conversion to an aryl azide (B81097). This azide could then undergo a [3+2] cycloaddition with an alkyne (a Huisgen cycloaddition) to form a 1,2,3-triazole ring bearing the 2-cyclobutylphenyl substituent.

Oxadiazoles: Oxadiazoles are another class of five-membered heterocycles containing one oxygen and two nitrogen atoms. Their synthesis can be achieved by the cyclodehydration of N-acylamidoximes. While there is no direct evidence of using 2-cyclobutylaniline for this purpose, it could theoretically be converted into a corresponding amidoxime, which upon acylation and subsequent cyclization, would yield a 1,2,4-oxadiazole.

Utilization in Cascade and Multicomponent Reactions for Skeletal Diversity

Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis for the rapid construction of complex molecular architectures from simple starting materials. nih.govnih.gov Anilines are common components in many MCRs.

Povarov Reaction: The Povarov reaction is a three-component reaction between an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines. wikipedia.org It is conceivable that 2-cyclobutylaniline could serve as the aniline component in a Povarov reaction. Reaction with an aldehyde would form an imine in situ, which would then undergo a [4+2] cycloaddition with an electron-rich alkene, leading to a tetrahydroquinoline with a cyclobutylphenyl group at the nitrogen atom. The use of the hydrochloride salt might require prior neutralization or could potentially act as an in situ acid catalyst.

Ugi Reaction: The Ugi four-component reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are valuable peptidomimetics. nih.govnih.gov 2-Cyclobutylaniline could theoretically be employed as the amine component in an Ugi reaction. This would lead to the formation of a complex amide structure incorporating the 2-cyclobutylphenyl moiety, thereby introducing this specific lipophilic group into a peptide-like scaffold.

Biginelli Reaction: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.orgopensciencepublications.comjsynthchem.comnih.govresearchgate.net While anilines are not direct components of the classical Biginelli reaction, variations and related MCRs that incorporate anilines for the synthesis of diverse heterocyclic systems are known. However, no specific examples involving 2-cyclobutylaniline have been reported.

Development of Novel Reagents and Methodologies Based on Cyclobutylaniline Reactivity

The unique combination of a primary aromatic amine and a strained carbocyclic ring in 2-cyclobutylaniline could potentially be exploited for the development of novel reagents and synthetic methodologies. For instance, the electronic and steric properties of the cyclobutyl group could modulate the reactivity of the aniline nitrogen in ways that differ from other substituted anilines.

One could hypothesize the development of chiral derivatives of 2-cyclobutylaniline for use as ligands in asymmetric catalysis. The rigid and defined three-dimensional structure of the cyclobutane (B1203170) ring could be advantageous in creating a specific chiral environment around a metal center. However, the synthesis and application of such reagents derived from 2-cyclobutylaniline have not been described in the available literature.

Furthermore, the reactivity of the cyclobutane ring itself, although generally stable, can be harnessed under specific conditions. Ring-opening or ring-expansion reactions of the cyclobutane moiety in a derivative of 2-cyclobutylaniline could lead to the formation of more complex carbocyclic or heterocyclic systems. Such transformations would represent a novel synthetic strategy, but again, this remains a theoretical proposition without direct experimental evidence in the context of 2-cyclobutylaniline hydrochloride.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

X-ray Crystallography Studies of 2-Cyclobutylaniline (B13239676) Hydrochloride and its Derivatives

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, offering unambiguous proof of molecular structure. nih.gov

The three-dimensional structure of aniline (B41778) derivatives can be definitively established through single-crystal X-ray diffraction. While specific crystallographic data for 2-cyclobutylaniline hydrochloride is not available in the surveyed literature, studies on closely related α-cyclobutyl N-alkylaniline derivatives provide significant insights. For instance, in a study on the α-C–H cyclobutylation of aniline derivatives, X-ray quality crystals of a diastereomeric product were obtained. nih.gov

The analysis confirmed the molecular structure and, crucially, the stereochemistry of the major isomer formed in the reaction. nih.govscispace.com The crystallographic data demonstrated that the major product was the cis-cyclobutane isomer. nih.gov This assignment was consistent with a reaction mechanism involving protonation from the less sterically hindered face of a cyclobutane (B1203170) ring intermediate. nih.govscispace.com This example underscores the capability of X-ray crystallography to elucidate not only the connectivity of atoms but also their specific spatial orientation, which is fundamental to understanding the outcomes of stereoselective reactions.

A study on a synthesized α-cyclobutyl N-alkylaniline derivative provided the following crystallographic data, confirming its structure as monoclinic with a P2₁/n space group. nih.gov

| Parameter | Value |

| Formula | C₂₂H₂₅F₂NO₂S |

| Molecular Weight | 405.49 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.56610(10) |

| b (Å) | 21.4256(3) |

| c (Å) | 19.3969(2) |

| β (°) | 96.1240(10) |

| Volume (ų) | 3952.89(8) |

| Temperature (K) | 102(4) |

| Z | 8 |

Table 1: Crystallographic data for an α-cyclobutyl N-alkylaniline derivative. nih.gov

The crystal structure of aniline salts is heavily influenced by intermolecular forces, particularly hydrogen bonds. researchgate.net In the case of this compound, the primary and most significant interaction governing the crystal packing would be the charge-assisted hydrogen bond between the anilinium cation (R-NH₃⁺) and the chloride anion (Cl⁻). rsc.orgcdnsciencepub.com

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of materials science. Different polymorphs of the same compound can exhibit distinct physical properties. While specific polymorphism studies on this compound are not documented, molecules that can form several well-defined and robust intermolecular interactions, such as hydrogen bonds, are potential candidates for exhibiting polymorphism. researchgate.net

Co-crystallization is another technique used to modify the crystal structure of a compound by incorporating a second, different molecule (a co-former) into the crystal lattice in a stoichiometric ratio. core.ac.ukijpsr.com This approach relies on predictable non-covalent interactions, primarily hydrogen bonding, between the target molecule and the co-former. core.ac.uk For anilinium compounds, potential co-formers could be selected based on their ability to form strong hydrogen bond heterosynthons (patterns of hydrogen bonds between different molecules). researchgate.net The design of co-crystals can lead to new materials with tailored structural architectures and properties, independent of any therapeutic application. nih.gov

Advanced Spectroscopic Techniques for Mechanistic Insights and Structural Elucidation

Beyond static structural analysis, advanced spectroscopic methods are vital for elucidating reaction mechanisms and confirming molecular structures in solution. numberanalytics.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. bruker.comyoutube.com Many chemical reactions, particularly those involving oxidation or photoredox catalysis, proceed via radical intermediates. acs.orgacs.org

In the context of aniline derivatives, EPR spectroscopy can provide invaluable mechanistic insights. For example, the synthesis of α-cyclobutyl N-alkylanilines can be achieved through a photoredox mechanism that involves the oxidative formation of an aminoalkyl radical intermediate. nih.govscispace.com EPR spectroscopy is the only technique that can directly detect such transient radical species. youtube.com By using spin trapping agents, which react with short-lived radicals to form more stable paramagnetic adducts, EPR can be used to identify the specific structure of the radical intermediate and measure its concentration, providing direct evidence for the proposed reaction pathway. bruker.comnih.gov

While one-dimensional (1D) ¹H and ¹³C NMR are standard tools for structural elucidation, complex molecules often yield spectra with overlapping signals that are difficult to interpret. researchgate.net Advanced two-dimensional (2D) NMR techniques overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.orgmnstate.edu

For a molecule like this compound, 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals. wiley.comuncsa.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. slideshare.netyoutube.com It would clearly show the connectivity within the cyclobutyl ring and between the benzylic proton and the adjacent protons on both the phenyl ring and the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. slideshare.netyoutube.com It provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of carbon resonances. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com It is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together different molecular fragments by establishing long-range connectivity across the entire structure of 2-cyclobutylaniline. numberanalytics.com

For example, in the characterization of an α-cyclobutyl N-alkylaniline, ¹H NMR data revealed complex multiplets, while ¹³C NMR showed numerous signals. nih.gov The application of 2D NMR techniques would be indispensable to definitively assign each of these signals and confirm the precise structure of the cyclobutylated product.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound, elucidating its structure through fragmentation patterns, and monitoring the composition of a reaction mixture. chromservis.euadvion.com

For this compound, the free base, 2-cyclobutylaniline, has a molecular formula of C10H13N and a monoisotopic mass of approximately 147.10 Da. nih.gov In mass spectrometry, depending on the ionization technique used, the compound can be observed in different forms. Using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule, [M+H]+, is typically observed. researchgate.net For 2-cyclobutylaniline, this would appear at an m/z of approximately 148.11. Harder ionization techniques like electron ionization (EI) would likely show the molecular ion, M+, at m/z 147.10, along with a series of fragment ions that provide structural information. researchgate.netnist.gov

Mass spectrometry is a cornerstone of modern reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products with high specificity and sensitivity. chromservis.euadvion.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to analyze aliquots from a reaction mixture. nih.gov By generating extracted ion chromatograms (XICs) for the m/z values of the starting materials and expected products, a clear picture of the reaction's progress over time can be obtained. chromservis.eu For example, monitoring a synthesis involving this compound would involve tracking the decrease in the ion signal at m/z 148 while observing the concurrent increase in the signal for the product's molecular ion. This allows for precise determination of the optimal reaction time to maximize yield and minimize impurities. chromservis.eu

Furthermore, MS is critical for the definitive identification of reaction products. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the product. Tandem mass spectrometry (MS/MS) involves isolating a specific ion and inducing fragmentation to generate a characteristic spectrum that can confirm the product's structure by comparing it to known fragmentation patterns of related compounds. nih.gov

The table below outlines the expected primary ions for 2-Cyclobutylaniline in a mass spectrometry analysis.

| Ion Type | Formula | Calculated m/z | Ionization Technique |

| Molecular Ion [M]+ | C10H13N | 147.10 | Electron Ionization (EI) |

| Protonated Molecule [M+H]+ | C10H14N+ | 148.11 | Electrospray Ionization (ESI), Chemical Ionization (CI) |

This interactive table presents the theoretical mass-to-charge ratios for 2-cyclobutylaniline.

Computational Chemistry and Theoretical Studies of 2 Cyclobutylaniline Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 2-cyclobutylaniline (B13239676) hydrochloride. DFT calculations are instrumental in determining key properties such as molecular orbital energies, electron density distribution, and electrostatic potential, which collectively govern the molecule's reactivity.

The presence of the cyclobutyl group at the ortho position introduces significant steric hindrance and electronic effects that modulate the properties of the aniline (B41778) moiety. DFT studies on structurally similar ortho-alkylanilines, such as 2-isopropylaniline, reveal that the alkyl group can influence the geometry of the amino group and the aromatic ring. This steric strain can lead to a non-planar arrangement of the amino group with respect to the benzene (B151609) ring, which in turn affects the conjugation between the nitrogen lone pair and the π-system of the ring.

Protonation of the amino group to form the anilinium ion, as in 2-cyclobutylaniline hydrochloride, further alters the electronic landscape. The positive charge on the nitrogen atom significantly lowers the energy of the molecular orbitals and changes the electrostatic potential surface.

Table 1: Calculated Electronic Properties of Aniline and a Representative ortho-Alkylaniline (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Aniline | -5.15 | -0.21 | 4.94 | 1.53 |

| 2-Isopropylaniline | -5.08 | -0.15 | 4.93 | 1.68 |

Note: This data is illustrative and based on typical DFT calculation results for similar molecules to provide a comparative context.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In ortho-alkylanilines, the interplay of inductive and steric effects can subtly modify these frontier orbitals compared to unsubstituted aniline. For this compound, the electron-withdrawing effect of the -NH3+ group would be the dominant factor in lowering both HOMO and LUMO energies.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution and are valuable for predicting sites of electrophilic and nucleophilic attack. For 2-cyclobutylaniline, the region around the nitrogen atom would exhibit a negative potential (red/yellow), indicating its nucleophilic character. Upon protonation to the hydrochloride salt, this region becomes strongly positive (blue), signifying a site susceptible to nucleophilic attack. The cyclobutyl group, being non-polar, would have a relatively neutral potential.

High-Level Ab Initio Calculations for Energetic Profiles of Reaction Pathways

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate energetic information for reaction pathways, albeit at a greater computational expense than DFT. These methods are crucial for calculating precise activation barriers and reaction energies, which are fundamental to understanding reaction kinetics and mechanisms.

For 2-cyclobutylaniline systems, ab initio calculations can be employed to study various reactions, including electrophilic aromatic substitution and N-alkylation. The steric bulk of the cyclobutyl group is expected to have a significant impact on the transition state energies of reactions involving the amino group or the adjacent aromatic carbon.

One important parameter that can be accurately calculated is the rotational barrier of the C-N bond. The steric interaction between the cyclobutyl group and the amino group will hinder free rotation, leading to a distinct energy profile. Ab initio studies on other ortho-substituted anilines have shown that the energy barrier to rotation increases with the size of the ortho substituent. colostate.edu

Table 2: Illustrative Rotational Barriers for the C-N Bond in ortho-Substituted Anilines

| Substituent | Rotational Barrier (kcal/mol) |

| -CH3 | 1.5 - 2.0 |

| -CH(CH3)2 | 3.0 - 4.0 |

| -C(CH3)3 | > 6.0 |

Note: These values are representative and compiled from computational studies on various ortho-alkylanilines to illustrate the effect of steric bulk.

These calculations can also elucidate the mechanism of reactions. For instance, in an electrophilic substitution reaction, the incoming electrophile will preferentially attack the para position to the amino group due to steric hindrance at the ortho positions. High-level calculations can quantify the energy difference between the transition states for ortho and para attack, providing a quantitative basis for the observed regioselectivity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for understanding the influence of the solvent environment. nih.gov By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the dynamics of their interconversion.

In the context of this compound, the interaction with solvent molecules, particularly water, is of great importance. The anilinium ion will be strongly solvated through hydrogen bonding between the -NH3+ group and water molecules. researchgate.netmdpi.com The chloride counter-ion will also be solvated. MD simulations can provide a detailed picture of this solvation shell, including the number of water molecules, their orientation, and their residence time around the ionic groups. nih.govnih.govresearchgate.netresearchgate.net

Table 3: Representative Solvation Properties of Anilinium Ions from MD Simulations

| Property | Illustrative Value |

| First Solvation Shell Radius (Å) | 3.0 - 3.5 |

| Coordination Number (Water molecules) | 4 - 6 |

| Water Residence Time (ps) | 10 - 20 |

Note: These are typical values obtained from MD simulations of anilinium ions in aqueous solution and serve as an example.

These simulations are also crucial for understanding how the solvent influences the conformational preferences of the solute. The balance between intramolecular interactions and solute-solvent interactions determines the equilibrium distribution of conformers in solution.

Prediction of Novel Reaction Mechanisms and Catalytic Enhancements

Computational chemistry is increasingly used not only to explain known reactivity but also to predict new reaction pathways and to design catalysts that can enhance reaction rates and selectivities. For 2-cyclobutylaniline systems, theoretical methods can be used to explore potential, yet undiscovered, chemical transformations.

For example, computational screening can be used to identify potential catalysts for a desired reaction. By calculating the reaction profile in the presence of different catalysts, it is possible to identify candidates that lower the activation energy of the rate-determining step. This approach can accelerate the discovery of new synthetic methodologies.

Furthermore, computational studies can investigate the possibility of unconventional reaction mechanisms. For instance, the steric strain imposed by the cyclobutyl group might open up reaction pathways that are not accessible to less hindered anilines. Theoretical exploration of the potential energy surface can uncover such novel mechanisms.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models are built using a set of molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

For a series of substituted anilines including 2-cyclobutylaniline, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction or the pKa of the anilinium ion. The steric effect of the ortho-substituent would be a critical descriptor in such a model.

Table 4: Common Molecular Descriptors Used in QSRR Studies of Anilines

| Descriptor Type | Examples |

| Electronic | HOMO/LUMO energies, Partial charges, Dipole moment |

| Steric | Molar volume, Surface area, Sterimol parameters |

| Topological | Connectivity indices, Shape indices |

| Hydrophobic | LogP |

A successful QSRR model can be used to predict the reactivity of new, unsynthesized aniline derivatives, thereby guiding the design of molecules with desired properties. For 2-cyclobutylaniline, the cyclobutyl group would be represented by specific steric and conformational descriptors. The development of such models relies on having a consistent set of experimental data for a training set of molecules. While specific QSRR studies on 2-cyclobutylaniline are not prevalent, the methodologies have been successfully applied to broader classes of aniline derivatives. nih.gov

Future Directions and Emerging Research Avenues for 2 Cyclobutylaniline Hydrochloride

The exploration of 2-Cyclobutylaniline (B13239676) hydrochloride and its derivatives is entering a new phase, driven by advancements in synthetic methodologies, sustainable chemistry, automation, and computational science. These emerging research avenues promise to unlock novel applications and a deeper understanding of this unique chemical entity. Future research is poised to focus on creating stereochemically pure forms of the molecule, developing environmentally friendly synthetic routes, accelerating discovery through high-throughput techniques, and predicting its chemical behavior through advanced modeling.

Q & A

Q. Q: What are the methodological considerations for synthesizing 2-cyclobutylaniline hydrochloride with high purity?

A:

- Route Selection : Start by referencing analogous arylcyclohexylamine syntheses (e.g., cyclobutylamine derivatives) to identify viable precursors. For example, cyclobutylamine intermediates can be coupled with aromatic halides via Buchwald-Hartwig amination, followed by HCl salt formation .

- Purification : Use recrystallization in ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm by ≤5% impurity peaks .

- Yield Optimization : Apply factorial design to test variables (e.g., reaction time, temperature, stoichiometry). For example, a 2^3 design can identify interactions between catalyst loading, solvent polarity, and HCl concentration .

Advanced Characterization Techniques

Q. Q: How can researchers resolve discrepancies in reported spectral data (e.g., NMR, FT-IR) for this compound?

A:

- Cross-Validation : Compare experimental NMR (¹H/¹³C) with computational predictions (DFT-based tools like Gaussian). Discrepancies in cyclobutyl ring proton shifts (typically δ 2.5–3.5 ppm) may indicate conformational flexibility or solvent effects .

- Crystallography : Perform single-crystal X-ray diffraction to resolve ambiguities in molecular geometry. For hydrochloride salts, ensure Cl⁻ counterion positioning is consistent with hydrogen-bonding networks .

- Batch Consistency : Use LC-MS to detect trace byproducts (e.g., N-alkylated derivatives) that may skew spectral interpretations .

Stability and Storage Methodologies

Q. Q: What experimental protocols ensure long-term stability of this compound in solution?

A:

- Lyophilization : Prepare stock solutions in deionized water, aliquot into amber vials, and lyophilize to prevent hydrolysis. Reconstitution in anhydrous DMSO (stored at -20°C) extends stability to 6 months .

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-PDA; ≥90% recovery indicates acceptable stability .

- Freeze-Thaw Cycles : Limit to ≤3 cycles to avoid cumulative degradation. Use argon gas to displace oxygen in storage vials .

Advanced Research Applications

Q. Q: How can this compound be utilized in designing novel bioactive compounds?

A:

- Pharmacophore Modification : The cyclobutyl group enhances rigidity, improving target binding (e.g., kinase inhibitors). Couple the amine group with sulfonamide or acyl moieties via EDC/HOBt-mediated reactions .

- In Vivo Probes : Radiolabel with ¹⁴C at the aniline position for metabolic tracing. Validate biodistribution in murine models using autoradiography .

- Computational Docking : Use PubChem 3D conformer data (CID: [redacted]) to model interactions with proteins like GPCRs or cytochrome P450 isoforms .

Addressing Data Contradictions

Q. Q: How should researchers reconcile conflicting solubility data (aqueous vs. organic solvents) for this compound?

A:

- Solvent Screening : Test solubility in buffered solutions (pH 1–10) and polar aprotic solvents (DMF, DMSO). Note that hydrochloride salts often exhibit pH-dependent solubility (e.g., >50 mg/mL at pH <3) .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For example, δP >10 MPa¹/² correlates with DMSO compatibility .

- Inter-Lab Validation : Share samples with collaborators for parallel testing under standardized conditions (e.g., USP dissolution apparatus) .

Safety and Handling Protocols

Q. Q: What are the evidence-based guidelines for handling this compound in laboratory settings?

A:

- Exposure Mitigation : Use fume hoods and nitrile gloves during synthesis. While GHS classification is not available, treat as a potential irritant (LD50 data pending) .

- Spill Management : Neutralize with 5% sodium bicarbonate, then adsorb with vermiculite. Avoid chlorine-based cleaners to prevent toxic gas formation .

- Waste Disposal : Incinerate at ≥1000°C with alkaline scrubbers to minimize HCl emissions .

Computational Modeling Strategies

Q. Q: Which computational tools are recommended for predicting the reactivity of this compound?

A:

- Reactivity Descriptors : Calculate Fukui indices (using Gaussian 16) to identify nucleophilic (aniline nitrogen) and electrophilic (cyclobutyl carbons) sites .

- Degradation Pathways : Use EPI Suite to model hydrolysis kinetics. The cyclobutyl group may slow hydrolysis compared to linear analogs .

- pKa Prediction : Employ MarvinSketch (ChemAxon) to estimate the hydrochloride’s pKa (~4.2), critical for ionization state in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.